molecular formula C9H9N3O3 B1221032 Benzene-1,3,5-tricarboxamide CAS No. 60541-32-4

Benzene-1,3,5-tricarboxamide

Cat. No. B1221032
CAS RN: 60541-32-4
M. Wt: 207.19 g/mol
InChI Key: WXWQVSOHWXJBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,3,5-tricarboxamide (BTA) has gained significant attention in supramolecular chemistry since its first synthesis in 1915. Known for its simple structure and the detailed understanding of its supramolecular self-assembly behavior, BTA serves as a versatile building block in various scientific fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold hydrogen bonding, showcasing their potential in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Synthesis Analysis

The synthesis of BTAs involves straightforward methods allowing for the introduction of various functional groups, thereby tailoring their physical and chemical properties. Flexible BTAs, in particular, have been explored as structurally reinforcing supramolecular building blocks in porous coordination polymers, demonstrating the adaptability of their synthesis and the resulting structural resilience (Lynes et al., 2018).

Molecular Structure Analysis

The molecular structure of BTAs is characterized by their ability to form functional soft materials through complementary hydrogen bonding. This unique property is harnessed in the design of carboxylate-terminated BTA derivatives, leading to the formation of polymeric Cd(II) complexes with notable structural resilience and gas adsorption capacities (Lynes et al., 2018).

Chemical Reactions and Properties

BTAs exhibit a wide range of chemical reactions and properties, primarily due to their ability to engage in hydrogen bonding and π-π interactions. These interactions not only facilitate their self-assembly into higher-order structures but also impact their reactivity and interaction with other molecules. The synthesis of asymmetrically substituted BTAs, for example, demonstrates the influence of molecular structure on their liquid-crystalline properties and aggregation behavior (Stals et al., 2009).

Physical Properties Analysis

The physical properties of BTAs, such as their morphological and thermal characteristics, can be finely tuned by minor modifications in their molecular structure. This tunability is evident in the formation of gels and crystalline phases by carboxylic acid and ester derivatives of BTAs, respectively. Such modifications influence the self-assembly behavior of BTAs, leading to diverse structural formations with specific thermotropic phase transitions (Lynes et al., 2017).

Chemical Properties Analysis

The chemical properties of BTAs are deeply influenced by their supramolecular assembly, which is governed by hydrogen bonding and the nature of their substituents. The assembly properties of BTAs can be modulated to form either helical rods or dimeric structures, impacting their functionality in various applications. This modulation is achieved through the strategic design of BTA derivatives, highlighting the relationship between molecular structure and supramolecular assembly (Desmarchelier et al., 2016).

Scientific Research Applications

Supramolecular Chemistry

BTAs have become increasingly important in supramolecular chemistry, particularly for their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This attribute makes them suitable for nanotechnology, polymer processing, and biomedical applications. BTAs' multivalent nature drives their applications in the biomedical field, promising bright future prospects due to their adaptable nature (Cantekin, de Greef, & Palmans, 2012).

Catalysis

In heterogeneous catalysis, BTAs have been used as building blocks for covalent organic frameworks (COFs), showcasing their efficiency as catalysts in Knoevenagel condensation. This application highlights the role of strong intermolecular hydrogen bonding in supramolecular assembly (Li et al., 2019).

Educational Tool in Chemistry

BTA derivatives serve as an educational tool in advanced chemistry courses, where students learn about organic synthesis, self-assembly, and physical characterization. This application is particularly useful in introducing the concept of self-assembly in chemistry education (Stals et al., 2009).

Hydrogel Formation

BTAs have been characterized for forming hydrogels with benzene 1,3,5-tricarboxamide aromatic carboxylic acid derivatives. These compounds exhibit consistent gel formation at low concentrations, demonstrating potential in various applications where gel materials are beneficial (Howe et al., 2013).

Supramolecular Polymerization

BTA derivatives undergo supramolecular polymerization, which can be influenced by the inclusion of phenylalanine octyl ester moieties. This process impacts their self-assembly and offers insights into designing supramolecular structures (Veld et al., 2011).

Electric Field Effects

The application of an external electric field to BTAs results in a net polarization and a potential reversal of helical handedness in their liquid crystalline phase. This finding has implications in materials science and nanotechnology (Bejagam et al., 2015).

Stabilization of Helical Assemblies

BTAs derived from alkyl esters of tryptophan form helices with an inner threefold hydrogen bond network, which is further stabilized by a second network involving indole N-H groups. This extra stabilization leads to more viscous solutions and could have applications in material science and engineering (Basuyaux et al., 2019).

Coordination Chemistry

In coordination chemistry, flexible BTAs are explored as structurally reinforcing supramolecular building blocks in porous coordination polymers. Their synthesis and characterisation, along with the structure and functionality of their polymeric Cd(ii) complexes, suggest applications in material science (Lynes et al., 2018).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

BTAs have attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behavior mimic fibrous structures found in nature . Currently, the first commercial applications of BTAs are emerging . The adaptable nature of this multipurpose building block promises a bright future .

properties

IUPAC Name

benzene-1,3,5-tricarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWQVSOHWXJBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332281
Record name 1,3,5-Benzenetricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3,5-tricarboxamide

CAS RN

60541-32-4
Record name 1,3,5-Benzenetricarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60541-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Benzenetricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene-1,3,5-tricarboxamide
Reactant of Route 2
Reactant of Route 2
Benzene-1,3,5-tricarboxamide
Reactant of Route 3
Reactant of Route 3
Benzene-1,3,5-tricarboxamide
Reactant of Route 4
Benzene-1,3,5-tricarboxamide
Reactant of Route 5
Benzene-1,3,5-tricarboxamide
Reactant of Route 6
Benzene-1,3,5-tricarboxamide

Citations

For This Compound
1,490
Citations
S Cantekin, TFA de Greef, ARA Palmans - Chemical Society Reviews, 2012 - pubs.rsc.org
After their first synthesis in 1915 by Curtius, benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in a wide range of scientific disciplines. Their simple structure …
Number of citations: 378 pubs.rsc.org
S Varela-Aramburu, G Morgese, L Su… - …, 2020 - ACS Publications
The fast dynamics occurring in natural processes increases the difficulty of creating biomaterials capable of mimicking Nature. Within synthetic biomaterials, water-soluble …
Number of citations: 24 pubs.acs.org
J Roosma, T Mes, P Leclère… - Journal of the …, 2008 - ACS Publications
Telechelic polymers end-capped or copolymerized with the benzene-1,3,5-tricarboxamide (BTA) moiety lead to supramolecular materials. The intrinsic phase segregation of BTA …
Number of citations: 132 pubs.acs.org
NM Matsumoto, RPM Lafleur, X Lou… - Journal of the …, 2018 - ACS Publications
In biology, polymorphism is a well-known phenomenon by which a discrete biomacromolecule can adopt multiple specific conformations in response to its environment. The controlled …
Number of citations: 69 pubs.acs.org
RCT Howe, AP Smalley, APM Guttenplan… - Chemical …, 2013 - pubs.rsc.org
We present the characterisation of a hydrogel forming family of benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid derivatives. The simple, easy to synthesise compounds …
Number of citations: 80 pubs.rsc.org
KK Bejagam, G Fiorin, ML Klein… - The Journal of …, 2014 - ACS Publications
Supramolecular polymerization in the family of benzene-1,3,5-tricarboxamide (BTA) has been investigated using atomistic molecular dynamics (MD) simulations. Gas phase …
Number of citations: 67 pubs.acs.org
Y Li, A Hammoud, L Bouteiller… - Journal of the American …, 2020 - ACS Publications
Chirality amplification refers to the ability of a small chiral bias to fully control the main chain helicity of polymers and assemblies. Further implementation of functional chirally amplified …
Number of citations: 52 pubs.acs.org
M Raynal, Y Li, C Troufflard, C Przybylski… - Physical Chemistry …, 2021 - pubs.rsc.org
Precise characterization of the hydrogen bond network present in discrete self-assemblies of benzene-1,3,5-tricarboxamide monomers derived from amino-esters (ester BTAs) is crucial …
Number of citations: 8 pubs.rsc.org
E Fuentes, Y Gabaldón, M Collado… - Journal of the …, 2022 - ACS Publications
Supramolecular assemblies have been gaining attention in recent years in the field of drug delivery because of their unique formulation possibilities and adaptive behavior. Their non-…
Number of citations: 6 pubs.acs.org
PJM Stals, JF Haveman, ARA Palmans… - Journal of Chemical …, 2009 - ACS Publications
A series of experiments involving the synthesis and characterization of a benzene-1,3,5-tricarboxamide derivative and its self-assembly properties are reported. These laboratory …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.